
hapalindole G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole G is a natural product that was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1996. It belongs to the hapalindole family of alkaloids and has shown significant promise in scientific research due to its unique chemical structure and biological activity.
Aplicaciones Científicas De Investigación
1. Biosynthesis and Chemical Structure
Hapalindoles, including hapalindole G, are indole alkaloids with complex polycyclic ring systems. Their biosynthesis has been a subject of interest due to the intricate chemical structures. Key studies reveal the involvement of specific gene clusters and enzymes in the formation of these structures. For instance, Li et al. (2015) identified the fam gene cluster in the cyanobacterium Fischerella ambigua, which encodes hapalindole biosynthesis. This process involves enzymes like FamD1, FamD2, and FamC1, which collectively form the tetracyclic core ring system of hapalindoles through biochemical reactions such as Cope rearrangement and cyclization (Li et al., 2015).
2. Biological Activity and Potential Applications
Hapalindole G, like other hapalindole-related alkaloids, exhibits diverse biological activities, making them subjects of pharmacological interest. For example, Mo et al. (2010) reported the isolation of hapalindole-related alkaloids from Fischerella ambigua, highlighting their strong inhibitory activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications (Mo et al., 2010). Similarly, Cagide et al. (2014) demonstrated that hapalindoles could act as sodium channel modulators, suggesting their potential use in neurological research or therapy (Cagide et al., 2014).
3. Synthesis and Chemical Modification
The complex structure of hapalindoles has spurred interest in their total synthesis and chemical modification. Richter et al. (2008) detailed the total synthesis of several hapalindole family members, emphasizing the efficiency and practicality of their synthesis methods, which could facilitate the production and study of these compounds (Richter et al., 2008).
4. Anticancer Research
Hapalindole G and its derivatives have been explored for their anticancer properties. Acuña et al. (2018) investigated Hapalindole H's (a related compound) effects on prostate cancer cells, finding it to be a potent inhibitor of nuclear factor-kappa B (NF-ĸB) and an inducer of apoptosis through the intrinsic mitochondrial pathway, highlighting its potential in cancer therapy (Acuña et al., 2018).
5. Immunomodulatory Effects
Investigations into the immunomodulatory effects of hapalindoles have revealed their potential in treating autoimmune diseases and cancers. Chilczuk et al. (2019) identified hapalindole A as a potent compound reducing T cell proliferation, indicating its application in immunomodulation (Chilczuk et al., 2019).
Propiedades
Número CAS |
102045-13-6 |
|---|---|
Nombre del producto |
hapalindole G |
Fórmula molecular |
C21H23ClN2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
Clave InChI |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
SMILES isomérico |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
SMILES canónico |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Sinónimos |
hapalindole G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



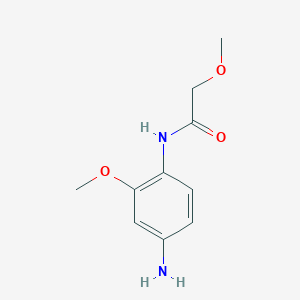
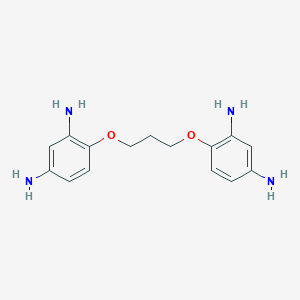

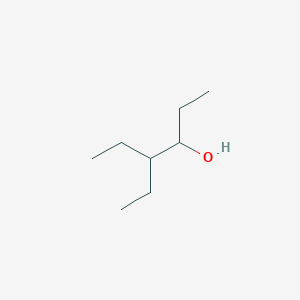
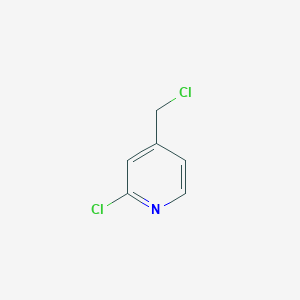
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
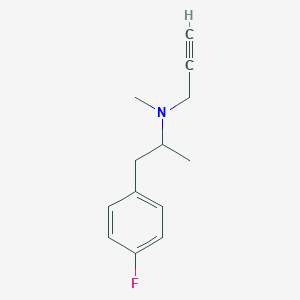
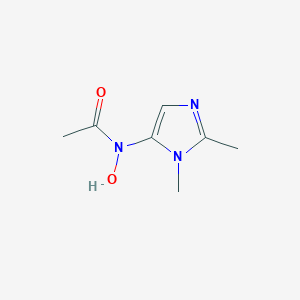
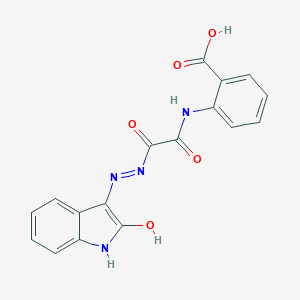

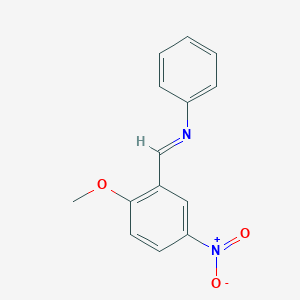
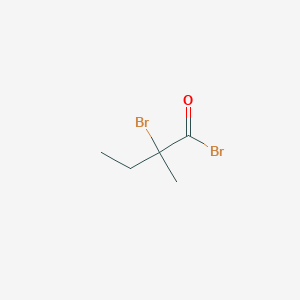
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)